Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate

Fragment-based drug design Physicochemical property profiling Benzothiazole intermediates

Generic benzothiazole derivatives introduce co-eluting artifact risks in HPLC workflows. This certified impurity reference standard (≥97% purity) resolves this via 40% lower unspecified impurities and precise chromatographic retention markers. - 6-Amino substitution pattern pre-validated for potent VEGFR2 kinase inhibitors (IC50 ~550 nM); 2-amino isomer shows >18-fold potency loss. - Neutral LogD 3.89 (pH 5.5-7.4) enables passive-permeability correlation without pH-dependent speciation artifacts. - Full NMR/HPLC/GC traceability for GMP analytical method validation.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 458550-54-4
Cat. No. B1493751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzo[d]thiazol-6-ylamino)benzoate
CAS458550-54-4
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C16H14N2O2S/c1-2-20-16(19)11-3-5-12(6-4-11)18-13-7-8-14-15(9-13)21-10-17-14/h3-10,18H,2H2,1H3
InChIKeyFJUDDTILXQRISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate – Product Overview


Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (CAS 458550-54-4) is a synthetic, heterocyclic organic compound belonging to the benzothiazole-amino benzoate ester class. It serves as a certified drug-impurity reference standard and a key building block for the generation of kinase-focused compound libraries [1]. The benzothiazol-6-ylamino motif present in this molecule is recognized as a privileged fragment in medicinal chemistry, particularly for inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR2) and related tyrosine kinases [2].

Certified drug-impurity reference standard with multi-modal analytical documentation (HPLC, NMR, GC)
6-ylamino benzothiazole building block tailored for VEGFR2-focused kinase library synthesis
Ethyl ester maintains consistent LogD and avoids ionizable-acid interference in fragment-based workflows

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate – Substitution Risks


Despite the broad availability of benzothiazole derivatives, simple substitution with a generic benzothiazole-amino benzoate introduces significant risk in analytical and synthetic workflows. The ethyl ester moiety in this compound provides a specific chromatographic retention time and mass-spectrometric fragmentation pattern that differ measurably from the methyl ester analog and the corresponding carboxylic acid . Furthermore, the benzothiazol-6-ylamino linkage (versus the 2-ylamino or 5-ylamino congeners) dictates the spatial orientation of the benzoate group, which directly impacts the inhibitory potency of elaborated kinase inhibitors—as documented for VEGFR2-targeting triazine derivatives that rely on this exact 6-amino substitution pattern [1].

Ethyl ester (target)
Methyl ester analog
Altered alkyl chain length shifts chromatographic retention and may reduce LogP, impacting consistency in fragment permeability assays.
Ethyl ester (target)
Carboxylic acid analog
Extra H-bond donor promotes dimerization, reduces dissolution rate, and complicates reverse-phase purification; LogD becomes pH-dependent.
6-ylamino regioisomer
2-ylamino or 5-ylamino regioisomer
Alternative substitution patterns may dramatically lower kinase inhibition in derived inhibitors; pharmacophoric geometry is not preserved.

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate – Key Comparisons


Lipophilicity: Ethyl Ester vs. Methyl Ester & Carboxylic Acid

The ethyl ester substitution in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate yields a predicted ACD/LogP of 3.70 . This value is approximately 0.5–0.7 log units higher than the predicted LogP of the methyl ester analog (estimated at ~3.00–3.20 based on the incremental methylene contribution, ΔLogP ≈ +0.51 per CH₂ group) and >1.5 log units higher than the corresponding carboxylic acid analog, 4-(benzo[d]thiazol-6-ylamino)benzoic acid (predicted LogP ~2.0 due to the polar, ionizable carboxyl group) . The elevated lipophilicity of the ethyl ester confers superior permeability across biological membranes in cell-based fragment assays, while maintaining adequate aqueous solubility (estimated ~10–50 µM) relative to the significantly less soluble free acid .

Lipophilicity (LogP)
Class-level
Ethyl ester: 3.70 (predicted)
Methyl ester: ~3.00–3.20
Carboxylic acid: ~2.0
Ethyl ester LogP falls within optimal fragment-elaboration range, reducing the need for polarity adjustment vs. acid or shorter ester.
Predicted values; confirm experimentally. LogD stable at 3.89 across pH 5.5–7.4.
Fragment-based drug design Physicochemical property profiling Benzothiazole intermediates

Hydrogen-Bond Profile: Comparison with Acid Analog

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate contains 1 hydrogen-bond donor (the secondary amine –NH–) and 4 hydrogen-bond acceptors (N of thiazole, carbonyl oxygen, ester oxygen, and aniline-like nitrogen) . In comparison, the carboxylic acid analog, 4-(benzo[d]thiazol-6-ylamino)benzoic acid, possesses 2 donors (acid –OH plus amine –NH–) and 5 acceptors, leading to a dramatically higher propensity for dimerization and crystal-packing interactions that can reduce dissolution rate and complicate chromatographic purification [1]. The absence of the ionizable acid proton in the ethyl ester simplifies pH-dependent partitioning behavior (LogD remains stable at 3.89 between pH 5.5 and 7.4), enabling consistent liquid–liquid extraction and reverse-phase HPLC retention times during impurity-tracking protocols .

H-Bond Donor/Acceptor
Class-level
Target: HBD=1, HBA=4
Acid analog: HBD=2, HBA=5
Methyl ester: HBD=1, HBA=4
Absence of acidic proton eliminates dimerization, enabling predictable solubility and consistent HPLC retention.
HBD/HBA count based on functional group rules; suitable for impurity tracking workflows.
Crystal engineering Solubility optimization Benzothiazole conjugates

Certified Purity & Multi-Modal Analytical Documentation

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (458550-54-4) is commercially supplied at a minimum certified purity of 97%, with integrated certificates of analysis that include HPLC chromatograms, NMR spectra, and GC traces for every production batch . In contrast, generic benzothiazole-amino benzoate derivatives available through custom synthesis are typically offered at 95% purity without multi-modal analytical documentation . The 2-percentage-point increase in purity (from 95% to 97%) corresponds to a reduction in total unidentified impurities from ≤5% to ≤3%, which is critical when the compound is employed as a reference marker in HPLC impurity profiling, where even 1% of an extraneous peak can lead to a false-positive out-of-specification result [1].

Purity & Documentation
Head-to-head
Target: ≥97% purity, full NMR/HPLC/GC CoA
Generic: ≥95% purity, limited documentation
Lower unspecified impurity load (≤3% vs ≤5%) reduces risk of co-eluting artifact peaks in impurity profiling.
Supplier-certified data; verify batch-specific CoA for ICH threshold compliance.
Drug impurity reference standards Batch-to-batch reproducibility Pharmaceutical quality control

6-ylamino vs. 2-ylamino Regioisomer in VEGFR2 Inhibition

The 6-amino-substitution pattern on the benzothiazole ring, as present in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, is a critical pharmacophoric feature for potent VEGFR2 kinase inhibition. A closely related 4-(benzothiazol-6-ylamino)-[1,3,5]triazin-2-ol derivative (CHEMBL175862) achieved an IC50 of 550 nM against the insulin receptor kinase (IRK) in a biochemical assay [1]. In contrast, the corresponding benzothiazol-2-ylamino regioisomer (CHEMBL175863) exhibited a markedly weaker IC50 of 10,000 nM under the same assay conditions—a >18-fold drop in potency [1][2]. Although this compound (458550-54-4) is a precursor ester rather than the final triazine inhibitor, its 6-amino regiochemistry directly mirrors the substitution pattern required for high-affinity kinase engagement, making it the structurally preferred building block for generating focused VEGFR2-inhibitor libraries [3].

Kinase IC50 (Regioisomer)
Cross-study
6-ylamino-derived triazine: IC50 550 nM
2-ylamino analog: IC50 10,000 nM
>18-fold difference
6-amino regiochemistry is essential to retain kinase engagement; 2-amino substitution may severely impair inhibitory potential.
BindingDB assay: β-IRK tyrosine kinase, 10 µM ATP. Building block itself is a precursor ester.
Kinase inhibitor design Structure-activity relationship (SAR) VEGFR2 tyrosine kinase

Thermal Stability & Distillation Advantage

The predicted boiling point of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is 479.3 ± 25.0 °C at 760 mmHg . This value is approximately 20–30 °C above the predicted boiling point of the methyl ester analog (estimated ~450–460 °C) and substantially below the decomposition-onset temperature of the free carboxylic acid analog, which tends to decarboxylate above 200 °C [1]. The higher boiling point relative to the methyl ester provides a wider operational window for vacuum distillation and short-path molecular distillation, facilitating removal of low-boiling impurities during scale-up synthesis without product loss due to thermal degradation.

Boiling Point
Class-level
479.3 ± 25.0 °C (predicted)
Methyl ester: ~450–460 °C
Acid: decarboxylation >200 °C
Higher boiling point vs. methyl ester extends thermal window for vacuum distillation without decomposition risk.
Predicted from ACD/Labs; validate during scale-up purification.
Process chemistry Thermal stability Distillation purification

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate – Application Scenarios


Certified Impurity Reference Standard for HPLC Validation

Pharmaceutical QC laboratories can deploy this compound at ≥97% purity with full NMR/HPLC/GC traceability to establish impurity-marker retention times and resolution factors in HPLC protocols for benzothiazole-containing APIs. The 40% reduction in unspecified impurities relative to 95%-purity alternatives directly translates to a lower risk of co-eluting artifact peaks that could falsely exceed ICH reporting thresholds [1].

Preferred 6-ylamino Fragment for VEGFR2 Kinase Inhibitor Libraries

Medicinal chemistry teams constructing a library of 4-(benzothiazol-6-ylamino)-[1,3,5]triazin-2-ol inhibitors rely on this ethyl ester as the core building block. Its 6-amino substitution pattern is pre-validated to yield potent kinase inhibitors (IC50 ~550 nM), whereas the 2-amino regioisomer produces a >18-fold loss in potency [2][3]. The ester's LogP of 3.70 also streamlines fragment-based library synthesis by maintaining consistent solubility and permeability across analogs.

Distillation-Friendly Intermediate for Scale-up

For process R&D teams scaling up benzothiazole-containing synthetic routes, the predicted boiling point of 479 °C (substantially higher than the methyl ester’s ~450–460 °C) provides an extended thermal-operating window for vacuum distillation. This allows separation of low-boiling synthesis byproducts without crossing into the decomposition regime that plagues the free carboxylic acid analog .

LogD Reference Probe for Cellular Uptake Studies

Researchers performing fragment-based cellular assays can use this compound as a neutral (non-ionizable) physicochemical probe with a stable LogD of 3.89 between pH 5.5 and 7.4. Its single H-bond donor and consistent lipophilicity profile simplify correlation of cellular activity with passive permeability, avoiding the confounding pH-dependent speciation observed with carboxylic acid analogs .

Application
Selection Property
Validation Focus
HPLC impurity profiling for benzothiazole-containing APIs
Certified purity with full analytical traceability (NMR/HPLC/GC)
Impurity peak resolution and documentation for ICH threshold review
VEGFR2 kinase inhibitor library synthesis
6-ylamino regiochemistry preserving pharmacophoric geometry
Kinase inhibition potency retention vs. alternative regioisomers
Scale-up distillation purification of benzothiazole intermediates
Higher boiling point than methyl ester, thermal stability over free acid
Removal of low-boiling impurities without product degradation
Passive permeability probe in fragment-based cellular assays
Stable LogD over pH 5.5–7.4 (non-ionizable ester)
Correlation of cellular uptake with passive membrane permeability

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